

Application Notes and Protocols: Wdr5-IN-7 for In Vivo Mouse Models

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Compound of Interest

Compound Name: Wdr5-IN-7

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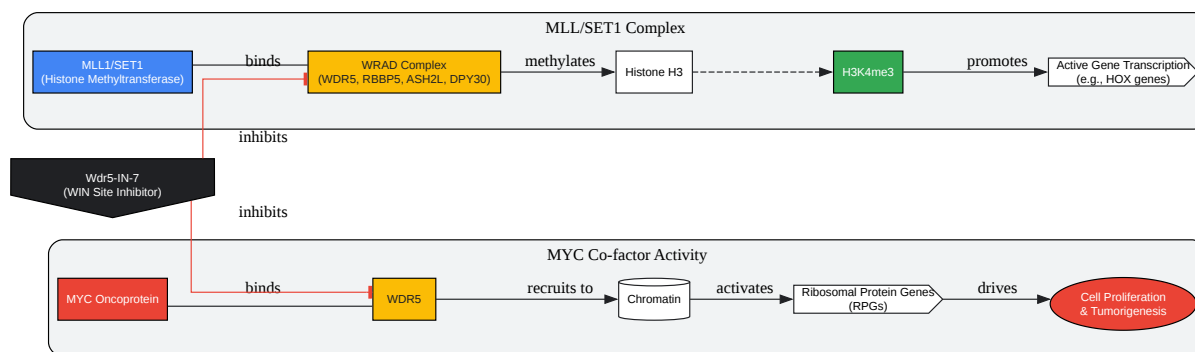
Introduction

WDR5 (WD repeat domain 5) is a critical scaffolding protein involved in multiple cellular processes, most notably as a core component of the MLL/SET histone methyltransferase complexes and as a key cofactor for the MYC oncoprotein.[1][2] Its role in sustaining oncogenic gene expression programs has made it an attractive target for cancer therapeutics. **Wdr5-IN-7** (also referred to as Compound 22) is an orally bioavailable benzoxazepinone-based inhibitor of the WDR5-interaction (WIN) site.[3][4] These application notes provide a summary of its use in preclinical mouse models based on available research.

The specific in vivo efficacy, dosage, and administration protocol for **Wdr5-IN-7** (Compound 22) is detailed in the primary publication: Teuscher KB, et al. Structure-Based Discovery of Potent, Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors. J Med Chem. 2023 Dec 28;66(24):16783-16806. While full methodological details from this specific paper are not publicly accessible, this document provides a representative protocol based on closely related studies of similar WDR5 inhibitors from the same research group, particularly from Teuscher KB, et al. PNAS. 2023 Jan 3;120(1):e2211297120. Researchers should always refer to the primary publication for **Wdr5-IN-7** for exact details.

WDR5 Signaling Pathway

WDR5 functions as a central hub in regulating gene transcription through at least two major pathways. It is a core component of the WRAD subcomplex (WDR5, RBBP5, ASH2L, and DPY30), which is essential for the assembly and enzymatic activity of the MLL/SET1 family of histone methyltransferases that catalyze the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active transcription.[5][6] Additionally, WDR5 acts as a critical cofactor for the MYC family of oncoproteins, facilitating their recruitment to chromatin at target genes, thereby driving expression programs linked to cell proliferation and tumorigenesis.[7]



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Caption: WDR5 dual-role signaling pathway and point of inhibition by **Wdr5-IN-7**.

Quantitative Data Summary for WDR5 WIN-Site Inhibitors

The following table summarizes in vivo data for potent, orally bioavailable WDR5 WIN-site inhibitors from a closely related study, which can provide context for designing experiments with **Wdr5-IN-7**.

Compound	Dosage (mg/kg)	Administration Route	Dosing Frequency	Mouse Model	Efficacy (Tumor Growth Inhibition)	Reference
Compound 3	50	Oral (p.o.)	Twice Daily (BID)	MV4:11 Xenograft	Significant tumor growth suppression	[1]
Compound 9	50	Oral (p.o.)	Twice Daily (BID)	MV4:11 Xenograft	Tumor regression	[1]
Compound 10	50	Oral (p.o.)	Twice Daily (BID)	MV4:11 Xenograft	Significant tumor growth suppression	[1]

Experimental Protocols

Representative Protocol for In Vivo Efficacy Study of an Oral WDR5 Inhibitor

This protocol is a representative example based on studies of similar WDR5 inhibitors and should be adapted and optimized for **Wdr5-IN-7** based on the primary literature.[\[1\]](#)

1. Animal Model and Cell Line

- Animal Strain: Female athymic nude mice (nu/nu) or SCID mice, 6-8 weeks old.
- Cell Line: MV4-11 (human biphenotypic B myelomonocytic leukemia), cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).
- Cell Preparation: Harvest MV4-11 cells during logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free media and Matrigel Basement Membrane Matrix at a

concentration of 1×10^8 cells/mL.

2. Tumor Implantation

- Anesthetize the mice using a standard isoflurane protocol.
- Subcutaneously inject 100 μ L of the cell suspension (1×10^7 cells) into the right flank of each mouse.
- Monitor mice for tumor growth. Tumors are typically palpable within 7-10 days.

3. Study Initiation and Randomization

- Begin caliper measurements of tumor volume 2-3 times per week once tumors are palpable. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- When average tumor volume reaches approximately 100-200 mm³, randomize mice into treatment and vehicle control groups (n=8-10 mice per group).

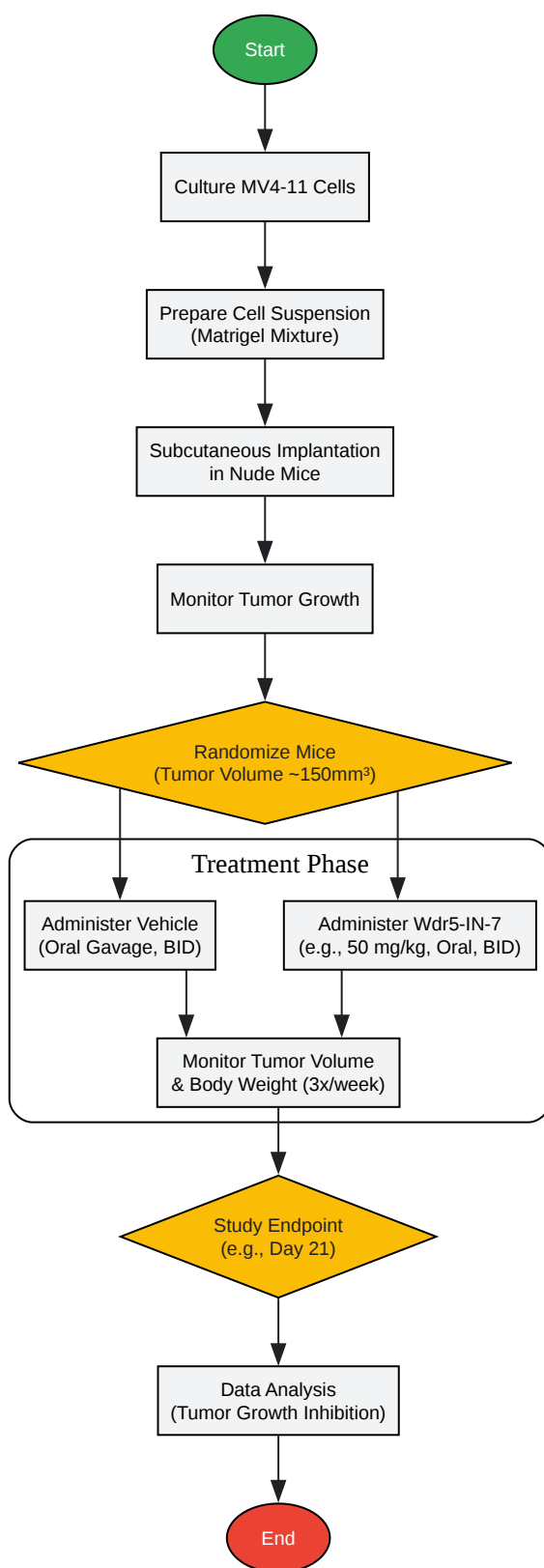
4. **Wdr5-IN-7** Formulation and Administration

- Vehicle Formulation (Example): A common vehicle for oral administration of hydrophobic compounds is 0.5% methylcellulose (w/v) and 0.2% Tween 80 (v/v) in sterile water. Note: The optimal vehicle for **Wdr5-IN-7** must be determined and should be confirmed from the primary publication.
- Compound Preparation: Prepare a suspension of **Wdr5-IN-7** in the vehicle at the desired concentration for dosing. Ensure the suspension is homogenous before each administration.
- Administration Route: Oral gavage (p.o.).
- Dosage and Frequency (Example based on similar compounds): Administer a dose in the range of 50 mg/kg twice daily (BID). The exact dose and frequency for **Wdr5-IN-7** should be based on its specific pharmacokinetic and pharmacodynamic profile.

5. Monitoring and Endpoints

- Continue to measure tumor volumes and mouse body weights 2-3 times per week throughout the study.
- Monitor the general health and behavior of the animals daily.
- The primary endpoint is typically tumor growth inhibition (TGI). TGI can be calculated as:
 $\%TGI = (1 - (\Delta T / \Delta C)) \times 100$, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
- The study may be concluded when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or after a fixed duration of treatment (e.g., 21-28 days).

Experimental Workflow Diagram



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Caption: In vivo experimental workflow for evaluating **Wdr5-IN-7** efficacy.

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